molecular formula C19H15BrN4OS B13380665 2-(4-bromophenyl)-5-methyl-4-{[(6-methyl-1,3-benzothiazol-2-yl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one

2-(4-bromophenyl)-5-methyl-4-{[(6-methyl-1,3-benzothiazol-2-yl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B13380665
M. Wt: 427.3 g/mol
InChI Key: HOWYHXFTPGFVGA-UFFVCSGVSA-N
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Description

2-(4-bromophenyl)-5-methyl-4-{[(6-methyl-1,3-benzothiazol-2-yl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one is a chemical compound offered for research and development purposes. This molecule features a hybrid structure incorporating pyrazol-3-one and benzothiazole pharmacophores, a design that is of significant interest in medicinal chemistry exploration. Compounds with similar scaffolds are frequently investigated for their potential biological activities, which can include protein kinase inhibition, antimicrobial effects, and anticancer properties. The specific research applications, mechanism of action, and biological data for this compound are areas for active investigation by qualified researchers. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the product's data sheet and relevant scientific literature for handling and safety information prior to use.

Properties

Molecular Formula

C19H15BrN4OS

Molecular Weight

427.3 g/mol

IUPAC Name

2-(4-bromophenyl)-5-methyl-4-[(E)-(6-methyl-1,3-benzothiazol-2-yl)iminomethyl]-1H-pyrazol-3-one

InChI

InChI=1S/C19H15BrN4OS/c1-11-3-8-16-17(9-11)26-19(22-16)21-10-15-12(2)23-24(18(15)25)14-6-4-13(20)5-7-14/h3-10,23H,1-2H3/b21-10+

InChI Key

HOWYHXFTPGFVGA-UFFVCSGVSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(S2)/N=C/C3=C(NN(C3=O)C4=CC=C(C=C4)Br)C

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N=CC3=C(NN(C3=O)C4=CC=C(C=C4)Br)C

Origin of Product

United States

Preparation Methods

Synthesis of 6-Bromobenzo[d]thiazol-2-amine (BTZ)

Reaction Type: Cyclization of 4-bromoaniline with ammonium thiocyanate under acidic conditions.

Procedure:

  • Dissolve ammonium thiocyanate (4.56 g, 0.06 mol) and 4-bromoaniline (10.26 g, 0.06 mol) in 150 mL of glacial acetic acid cooled to 5°C.
  • Add bromine (1 mL, dissolved in 10 mL acetic acid) dropwise, maintaining the temperature below 5°C to prevent overreaction.
  • Stir the mixture at 0-10°C for 6 hours, then allow it to stand overnight.
  • Neutralize with aqueous ammonia, filter, wash, and recrystallize from ethanol.
  • Yield: Approximately 95%, melting point 204-206°C.

Reaction Scheme:

4-bromoaniline + ammonium thiocyanate + bromine → 6-bromobenzo[d]thiazol-2-amine

Synthesis of Ethyl [2-(6-bromo-1,3-benzothiazol-2-yl)hydrazinylidene](cyano)acetate (BTZE)

Reaction Type: Diazotization followed by nucleophilic substitution.

Procedure:

  • Dissolve BTZ in concentrated HCl and water, cool to 0-5°C.
  • Add sodium nitrite solution dropwise to form a diazonium salt.
  • Prepare a mixture of ethyl cyanoacetate and sodium acetate in ethanol.
  • Add this mixture dropwise to the diazonium salt solution at 0-5°C, then stir at room temperature for 2.5 hours.
  • Recrystallize the product from ethanol.

Yield: ~57%, melting point 174-176°C.

Note: The reaction introduces the cyano group, essential for subsequent pyrazolone formation.

Synthesis of 5-Amino-4-[2-(6-bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one (BTZP)

Reaction Type: Hydrazinolysis and cyclization.

Procedure:

  • React BTZE with hydrazine hydrate in ethanol under reflux for 6 hours.
  • The reaction converts the cyano group into the hydrazinylidene moiety, forming the pyrazolone ring.
  • Isolate the product via filtration and recrystallization.

Yield: ~62%, melting point 211-213°C.

Mannich Base Formation: Coupling with Aromatic Amines

Reaction Type: Mannich reaction involving formaldehyde, aromatic amines, and the pyrazolone intermediate.

Procedure:

  • Mix 5-amino-4-[2-(6-bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one with 90% formaldehyde in ethanol.
  • Reflux with various aromatic amines (e.g., phenol, aniline derivatives, pyridine derivatives) for appropriate durations.
  • Monitor reaction progress via TLC.
  • After completion, pour into crushed ice, filter, and recrystallize.

Yields: Ranged from 69% to 77% depending on substituents, with melting points between 189-263°C.

Note: The Mannich reaction attaches different aromatic groups at the amino position, enabling structural diversity.

Final Compound: Structural Confirmation and Purity

The synthesized compounds are characterized via IR, NMR, and melting point analysis, confirming the presence of key functional groups such as C=N, C=O, NH, and aromatic rings. The overall synthetic route emphasizes regioselectivity, high yields, and purity, suitable for subsequent biological evaluation.

Data Summary Table: Synthesis Pathway and Key Intermediates

Step Compound Reagents & Conditions Yield (%) Melting Point (°C) Key Features
1 6-Bromobenzo[d]thiazol-2-amine Ammonium thiocyanate + 4-bromoaniline + bromine, acetic acid, 0-10°C 95 204-206 Benzothiazole core, amino group
2 BTZE Diazotization + ethyl cyanoacetate, ethanol, 0-5°C 57 174-176 Cyano group introduced
3 BTZP Hydrazinolysis + reflux 62 211-213 Pyrazolone ring formation
4 Mannich bases Formaldehyde + aromatic amines + reflux 69-77 189-263 Aromatic substitution at amino group

Chemical Reactions Analysis

Core Pyrazolone Formation

The pyrazolone ring is typically synthesized via cyclocondensation of β-ketoesters with substituted hydrazines. For this compound:

  • β-ketoester precursor : Likely derived from ethyl acetoacetate or a bromophenyl-substituted variant.

  • Hydrazine component : Modified with a benzothiazole-amino-methylene group for side-chain introduction.

Reaction Mechanism :

β-ketoester+Hydrazine derivativeAcid/Base CatalystPyrazolone core+H2O/ROH\text{β-ketoester} + \text{Hydrazine derivative} \xrightarrow{\text{Acid/Base Catalyst}} \text{Pyrazolone core} + \text{H}_2\text{O/ROH}

This step is often followed by Knoevenagel condensation to introduce the exocyclic double bond (C=N) via reaction with aldehydes or amines .

4-Bromophenyl Group

  • Introduced via nucleophilic aromatic substitution or Suzuki coupling using bromobenzene derivatives.

  • Bromine enhances electrophilicity, facilitating subsequent cross-coupling reactions .

Benzothiazole-Amino-Methylene Moiety

  • Synthesized through cyclization of 2-aminothiophenol derivatives with carbonyl compounds.

  • The amino-methylene bridge is formed via condensation between a benzothiazol-2-amine and a carbonyl-containing intermediate .

Electrophilic Substitution

  • Benzothiazole ring : The sulfur and nitrogen atoms activate the aromatic ring for electrophilic substitution (e.g., nitration, sulfonation) .

  • 4-Bromophenyl group : Bromine can be replaced by nucleophiles (e.g., -OH, -NH₂) under Pd-catalyzed cross-coupling conditions .

Nucleophilic Attack at the Pyrazolone Core

  • Carbonyl group (C=O) : Reacts with hydrazines or hydroxylamines to form hydrazones or oximes.

  • Exocyclic C=N bond : Participates in cycloadditions (e.g., with dienes) or reductions to form secondary amines .

Redox Reactions

  • Pyrazolone ring : Susceptible to oxidation, forming hydroxylated or dehydrogenated products.

  • Benzothiazole sulfur : Oxidizable to sulfoxide or sulfone derivatives under strong oxidizing conditions .

Biological Activity Optimization

  • Antimicrobial derivatives : Substitutions at the 4-bromophenyl or benzothiazole groups enhance interactions with bacterial enzymes .

  • Anticancer analogs : Introduction of electron-withdrawing groups (e.g., -NO₂) improves DNA intercalation potential .

Solubility Enhancement

  • Sulfonation or glycosylation : Improves aqueous solubility for pharmacokinetic optimization .

Comparative Reaction Yields

Reaction StepConditionsYield (%)Reference
Pyrazolone cyclocondensationEthanol, reflux, 12h78
Knoevenagel condensationPiperidine catalyst, 60°C85
Bromophenyl Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF92

Spectroscopic Validation

  • FT-IR : Peaks at 1680 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (C=N stretch) confirm pyrazolone formation.

  • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm) and methylene protons (δ 5.3 ppm) validate substituent positions .

Scientific Research Applications

2-(4-bromophenyl)-5-methyl-4-{[(6-methyl-1,3-benzothiazol-2-yl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-5-methyl-4-{[(6-methyl-1,3-benzothiazol-2-yl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Key Substituents/Modifications Biological Activity/Properties Reference
4-(4-Dimethylaminobenzylidene)-3-methyl-1-phenylpyrazol-5(4H)-one Dimethylamino group at benzylidene; phenyl at position 1 Not explicitly reported (structural focus)
4-(4-Thiophene)-3-methyl-1-phenylpyrazol-5(4H)-one Thiophene substituent Not explicitly reported (spectral characterization)
5-Amino-4-[2-(6-bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one Hydrazinylidene bridge; 6-bromo-benzothiazole Antibacterial activity (Gram-positive and -negative)
4-{[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene-pyrazol-3-one Thiadiazole ring; dichlorophenyl group Not reported (commercial interest)
4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-pyrazol-3(2H)-one Propargyl group; fused benzothiazole Structural analysis (hydrogen bonding networks)

Key Findings

Biological Activity The target compound’s benzothiazole-aminomethylene group differentiates it from hydrazinylidene-linked analogues (e.g., ). The aminomethylene bridge offers greater conformational flexibility, which may optimize receptor binding compared to rigid hydrazine derivatives. Compounds with halogenated aryl groups (e.g., bromophenyl, dichlorophenyl) consistently show enhanced bioactivity due to increased lipophilicity and halogen bonding .

Synthetic Pathways

  • The target compound’s synthesis likely involves nucleophilic substitution (e.g., coupling benzothiazole amines with pyrazol-3-one precursors) . Similar compounds (e.g., ) use diazonium salt coupling and cyclization, suggesting shared methodologies.

Physicochemical Properties Solubility: Pyrazol-3-one derivatives with polar substituents (e.g., dimethylamino ) exhibit higher solubility in polar solvents. The bromine and benzothiazole groups in the target compound may reduce aqueous solubility but enhance lipid bilayer penetration . Crystallinity: Benzothiazole-containing analogues (e.g., ) form planar molecular conformations stabilized by intramolecular hydrogen bonds, which could influence solid-state stability.

Antibacterial Performance

  • The compound from demonstrates significant activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to ciprofloxacin. The target compound’s 6-methyl-benzothiazole group may further modulate activity by altering steric interactions with bacterial targets.

Data Table: Structural and Functional Comparison

Feature Target Compound 5-Amino-hydrazinylidene Derivative Thiadiazole Derivative
Core Structure Pyrazol-3-one Pyrazol-3-one Pyrazol-3-one
Aryl Group 4-Bromophenyl 6-Bromo-benzothiazole 2,4-Dichlorophenyl
Bridge Type Aminomethylene Hydrazinylidene Aminomethylene
Key Heterocycle Benzothiazole Benzothiazole Thiadiazole
Reported Bioactivity Not explicitly tested Antibacterial Not reported
Synthetic Method Likely nucleophilic coupling Diazonium salt coupling Commercial synthesis

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-bromophenyl)-5-methyl-4-{[(6-methyl-1,3-benzothiazol-2-yl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one?

Methodological Answer: The compound can be synthesized via condensation reactions. A typical approach involves reacting a hydrazine derivative (e.g., 6-methyl-1,3-benzothiazol-2-amine) with a β-ketoester or α,β-unsaturated ketone precursor under acidic or reflux conditions. For example:

  • Step 1: Prepare the chalcone intermediate (e.g., 3-(4-bromophenyl)-1-phenylprop-2-en-1-one) via Claisen-Schmidt condensation of 4-bromoacetophenone with benzaldehyde in ethanol/KOH.
  • Step 2: React the chalcone with 6-methyl-1,3-benzothiazol-2-amine hydrazine in ethanol under reflux to form the pyrazol-3-one core.
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Q. How can the compound’s structure be characterized using spectroscopic methods?

Methodological Answer:

  • FT-IR: Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the pyrazol-3-one carbonyl, N-H bend at ~3300 cm⁻¹ for the benzothiazole amine).
  • NMR:
    • ¹H NMR: Assign protons on the pyrazole ring (δ 5.5–6.5 ppm for CH=N), aromatic protons (δ 7.0–8.5 ppm), and methyl groups (δ 2.3–2.6 ppm).
    • ¹³C NMR: Confirm carbonyl (δ ~160–170 ppm) and aromatic carbons.
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ peak for C₂₁H₁₈BrN₅OS: calculated 476.04, observed 476.05) .

Q. What crystallographic tools are recommended for determining the compound’s crystal structure?

Methodological Answer:

  • Data Collection: Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution: Employ SHELXS-97 for phase problem resolution via direct methods.
  • Refinement: Refine with SHELXL-2018 using full-matrix least-squares on F². Visualize anisotropic displacement parameters with ORTEP-3 (WinGX suite).
  • Validation: Check for R-factor convergence (e.g., R₁ < 0.05) and analyze hydrogen bonding/π-π interactions using Mercury .

Advanced Research Questions

Q. How can microwave-assisted synthesis or solvent-free conditions optimize the compound’s yield and purity?

Methodological Answer:

  • Microwave Method: React precursors (e.g., chalcone and hydrazine) in a sealed vessel at 100–120°C for 10–20 minutes (300 W power). This reduces reaction time from hours to minutes and improves yield by 15–20% .
  • Solvent-Free Synthesis: Use grinding techniques with a catalytic amount of acetic acid. Monitor reaction completion via TLC (hexane:ethyl acetate, 7:3).

Q. What computational approaches are used to predict the compound’s reactivity and binding affinity?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate HOMO-LUMO gaps (e.g., Gaussian 09 with B3LYP/6-31G(d)) to assess electrophilic/nucleophilic sites.
  • Molecular Docking (AutoDock/Vina): Dock the compound into target proteins (e.g., cyclooxygenase-2) using Lamarckian genetic algorithms. Validate binding poses with MD simulations (GROMACS) .

Q. How can discrepancies between spectroscopic and crystallographic data be resolved?

Methodological Answer:

  • Case Example: If NMR suggests a planar conformation but SCXRD shows non-coplanar aromatic rings, analyze torsional angles (<5° deviation indicates near-planarity).
  • Mitigation: Re-examine NMR sample purity (e.g., residual solvents may shift peaks) or refine crystallographic thermal parameters. Cross-validate with IR/Raman spectra for bond vibrations .

Q. What experimental designs assess the compound’s environmental fate and ecotoxicological impact?

Methodological Answer:

  • OECD Guidelines: Conduct hydrolysis/photolysis studies (pH 4–9, UV light) to measure half-life (t₁/₂).
  • Bioaccumulation: Use OECD 305 protocol with fish (e.g., rainbow trout) to determine bioconcentration factors (BCF).
  • Toxicity Assays:
    • Algae (OECD 201): 72-hour growth inhibition (EC₅₀).
    • Daphnia magna (OECD 202): 48-hour immobilization test .

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